molecular formula C12H10O2 B1612068 3-Methyl-2-naphthoic acid CAS No. 39110-32-2

3-Methyl-2-naphthoic acid

Cat. No. B1612068
CAS RN: 39110-32-2
M. Wt: 186.21 g/mol
InChI Key: JFBYGMUJXBUWEO-UHFFFAOYSA-N
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Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 3-Methyl-2-naphthoic acid is used in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), an active pharmaceutical ingredient .
    • Method : The synthesis involves four sequential stages: alkylation of 4-bromophenol, O-alkylation of the resulting product, coupling of the zinc derivative with methyl-6-bromo-2-naphthenoate using a nickel catalyst, and alkaline hydrolysis of the final product .
    • Results : The new method for the synthesis of adapalene was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .
  • Organic Chemistry

    • Application : 3-Methyl-2-naphthoic acid may be used in the synthesis of N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA) .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Chemical Synthesis

    • Application : 3-Methyl-2-naphthoic acid is used in the synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Photochemistry

    • Application : 3-Methyl-2-naphthoic acid may be used in the synthesis of new naphthopyrans, which have photochromic properties .
    • Method : The synthesis involves UV light irradiation of the closed form of naphthopyran (NOP) which promotes the cleavage of the C (sp3)–O bond of the pyran ring to afford the transoid-cis (TC) form and transoid-trans (TT) form .
    • Results : The new naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield . They showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
  • Green Chemistry

    • Application : 3-Methyl-2-naphthoic acid-based task-specific ionic liquids have been proposed as more sustainable and environmentally friendly alternatives for several applications such as solvent extraction, separation, organic synthesis, or electrochemistry .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Chemical Synthesis

    • Application : 3-Methyl-2-naphthoic acid is used in the synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Environmental Chemistry

    • Application : 3-Methyl-2-naphthoic acid-based task-specific ionic liquids have been proposed for an efficient extraction of heavy metals .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Biochemistry

    • Application : 3-Methyl-2-naphthoic acid is identified as a metabolite of the anaerobic degradation of naphthalene and methylnaphthalenes .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .

Future Directions

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans8. The future directions for the study of 3-Methyl-2-naphthoic acid are not well-documented in the literature.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

3-methylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBYGMUJXBUWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600821
Record name 3-Methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-naphthoic acid

CAS RN

39110-32-2
Record name 3-Methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MS Newman, WM Hung - Organic Preparations and Procedures …, 1972 - Taylor & Francis
… this, a good route to 3-methyl-2-naphthoic acid (3) from 1 was needed as the three earlier reported syntheses of paper, we describe an efficient synthesis of 3 from 2 which may in prin…
Number of citations: 2 www.tandfonline.com
MM Ghoneim, G Ma, AA El-Hela… - Natural product …, 2013 - journals.sagepub.com
… 1, 6-Dimethoxy-3-methyl-2-naphthoic acid (1) was obtained as a yellowish white amorphous powder. HREIMS gave an [MH] - ion at m/z 245.08816 (calcd. for C14H13O4, 245.08137), …
Number of citations: 48 journals.sagepub.com
Y Saito, K Ogura - The Journal of Biochemistry, 1981 - academic.oup.com
l,4-Dihydroxy-2-naphthoate: polyprenyltransferase was detected in the membrane fraction from Micrococcus luteus. The specificity of the enzyme was so tolerant as regards the prenyl-…
Number of citations: 33 academic.oup.com
WR Allison - 1960 - search.proquest.com
… (b) A proposed synthesis of 7-methoxybenzo[1',2',5,6] phthalide using the above methods, required l-hydroxy-3-methyl-2-naphthoic acid as starting material. On repeating the literature …
Number of citations: 3 search.proquest.com
TK Dutta, SA Selifonov, IC Gunsalus - Applied and environmental …, 1998 - Am Soc Microbiol
Aromatic compounds with alkyl substituents are abundant in fossil fuels. These compounds become important environmental sources of soluble toxic products, developmental inhibitors, …
Number of citations: 56 journals.asm.org
DA Shirley, WL Dean - Journal of the American Chemical Society, 1957 - ACS Publications
… with 1,6,7-trimethoxy-3-methyl-2-naphthoic acid, mp 178-180, showed no depression. The desapogossypol hexamethyl ether prepared above showed an infrared absorption band at …
Number of citations: 15 pubs.acs.org
HA Lloyd, KS Warren, HM Fales - Journal of the American …, 1966 - ACS Publications
… An additional ring fused in the 4 and 5 positions as in 3-methyl-2-naphthoic acid(58) results in the cancellation of electronic effects as in the case of 4,5-dialkoxy-2methoxybenzoic acids(…
Number of citations: 28 pubs.acs.org
M Grifoll, SA Selifonov, CV Gatlin… - Applied and …, 1995 - Am Soc Microbiol
… On the basis of these data, this metabolite was identified as the methyl ester of 3-methyl-2-naphthoic acid. Anthracene and phenanthrene were each transformed by F297 to different …
Number of citations: 192 journals.asm.org
AM El-Abbady, HH Mousa - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… acidification with cold hydrochloric acid, 4-methoxy-3-methyl-2-naphthoic acid (V; RI = R? = Ra … This after saponification as usual gave 4,s-dimethoxy-3-methyl-2-naphthoic acid (V; R1 = …
Number of citations: 6 cdnsciencepub.com
M Gindy, VB Baghos, AM Shaban - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… (ii) 6-Chloro- 1- ($-chlorophenyl) -4-methoxy-2-naphthoic acid (IIb) and 6-chloro- 1- (p-chlorophenyl) -4-methoxy3-methyl-2-naphthoic acid (IIh) [each 1 g. in dry benzene (30 ml.)] were …
Number of citations: 3 pubs.rsc.org

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